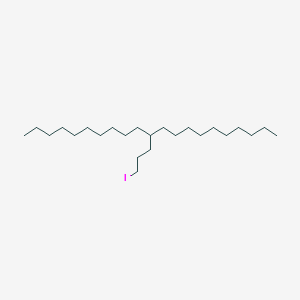

11-(3-Iodopropyl)henicosane

Description

Significance of Highly Branched Hydrocarbon Derivatives in Synthetic Design

Hydrocarbon derivatives, particularly those with highly branched structures, are of paramount importance in synthetic design. Branching in an alkane chain introduces unique physical and chemical properties compared to their linear isomers. watson-int.com For instance, increased branching can lower the boiling point of a compound by reducing the effective surface area for intermolecular London dispersion forces. nih.gov In the context of synthetic design, these branches can create specific three-dimensional architectures, influencing how a molecule interacts with its environment. This is critical in the development of materials with tailored properties and in the synthesis of complex natural products. The controlled introduction of branching allows for the fine-tuning of a molecule's solubility, viscosity, and packing behavior in the solid state. nih.gov

Role of Alkyl Iodides as Versatile Synthetic Intermediates in Complex Molecule Construction

Among the various functional groups used to activate alkanes, the iodo group holds a special place. Alkyl iodides are highly versatile synthetic intermediates primarily due to the nature of the carbon-iodine bond. researchgate.net This bond is weaker compared to other carbon-halogen bonds, making the iodide a good leaving group in nucleophilic substitution reactions. rsc.org This reactivity allows for the facile introduction of a wide range of other functional groups.

Furthermore, alkyl iodides are valuable precursors for the generation of alkyl radicals under mild conditions. mdpi.com Modern synthetic methods, including photoredox catalysis and electrochemical reactions, can achieve the homolytic cleavage of the C-I bond, opening up a plethora of C-C and C-heteroatom bond-forming reactions that are often more efficient and cleaner than traditional methods. mdpi.comsigmaaldrich.com The Finkelstein reaction, a classic method involving the exchange of a halide for iodide, further underscores the utility of alkyl iodides in synthetic strategies. mdpi.com Their ability to participate in a diverse array of reactions makes them indispensable tools for constructing the complex molecular frameworks required in modern chemistry. sigmaaldrich.com

Contextualization of 11-(3-Iodopropyl)henicosane within the Landscape of Tailored Alkyl Chain Building Blocks

This compound is a prime example of a tailored alkyl chain building block designed for specific, high-value applications. This molecule consists of a 21-carbon main chain (henicosane) with a 3-iodopropyl group attached at the 11th position. researchgate.net The long henicosane chain provides a significant nonpolar segment, which can drive self-assembly and impart solubility in organic media. The terminal iodide on the propyl substituent serves as a reactive handle for subsequent chemical transformations.

This specific architecture makes this compound a valuable component in the field of organic electronics and materials science. rsc.org For instance, long-chain alkyl iodides are utilized in the formulation of electrolytes for dye-sensitized solar cells (DSSCs). In these applications, the long alkyl chains can influence the organization and ordering of molecules, which is crucial for efficient charge transport. The presence of the iodide is key, as the I⁻/I₃⁻ redox couple is a critical component for regenerating the photoexcited dye in DSSCs. Chemical suppliers that specialize in materials for organic electronics list this compound, indicating its role as a specialized building block for creating more complex molecules used in devices like organic photovoltaics and organic light-emitting diodes (OLEDs). rsc.org The structure of this compound is thus intentionally designed to combine a space-filling, ordering-inducing hydrocarbon tail with a reactive site for incorporation into larger, functional molecular systems.

Properties

Molecular Formula |

C24H49I |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

11-(3-iodopropyl)henicosane |

InChI |

InChI=1S/C24H49I/c1-3-5-7-9-11-13-15-17-20-24(22-19-23-25)21-18-16-14-12-10-8-6-4-2/h24H,3-23H2,1-2H3 |

InChI Key |

ITCSMDJNFMGNPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCCCC)CCCI |

Origin of Product |

United States |

Synthetic Methodologies for 11 3 Iodopropyl Henicosane and Analogous Complex Iodoalkanes

Strategies for Carbon-Iodine Bond Formation in Branched Alkanes

The introduction of an iodine atom into a complex aliphatic structure can be accomplished through several key synthetic routes. The choice of method often depends on the nature of the starting material and the desired regiochemical outcome.

Halogen exchange, particularly the Finkelstein reaction, is a cornerstone for the synthesis of alkyl iodides from corresponding alkyl chlorides or bromides. ncert.nic.inmanac-inc.co.jp This method operates via an SN2 (bimolecular nucleophilic substitution) mechanism, where an iodide ion displaces a different halogen atom. wikipedia.orgiitk.ac.in

For a precursor like 11-(3-chloropropyl)henicosane or 11-(3-bromopropyl)henicosane, the Finkelstein reaction would be an effective final step to install the iodine atom. The reaction generally works best for primary and secondary halides. wikipedia.orgjk-sci.com Given that the target iodine is on a primary carbon within the propyl side chain, this method is highly applicable.

Table 1: Key Features of the Finkelstein Reaction

| Feature | Description | Relevant Factors |

| Mechanism | Bimolecular Nucleophilic Substitution (SN2) wikipedia.orgiitk.ac.in | Inversion of stereochemistry occurs if the carbon is chiral. |

| Reagents | Typically NaI or KI in a polar aprotic solvent. manac-inc.co.jpgoogle.com | Other iodide sources like MgI₂ or CaI₂ can be used for higher iodide ion concentrations. manac-inc.co.jp |

| Solvent | Acetone (B3395972) is the classic choice due to differential solubility of halide salts. ncert.nic.inwikipedia.org | Other polar solvents like DMF, acetonitrile (B52724), or methanol (B129727) can also be used. manac-inc.co.jpwikipedia.org |

| Substrate Scope | Works well for primary, secondary, allylic, and benzylic halides. wikipedia.orgjk-sci.com Tertiary halides are generally unreactive. wikipedia.org |

To synthesize the starting halide for the exchange, one would first need to construct the carbon skeleton, likely by coupling a Grignard reagent derived from an 11-halohenicosane with a 3-halopropene derivative, followed by reduction and conversion of the terminal group to a suitable halide.

An alternative and highly effective strategy involves the conversion of a precursor alcohol, such as 11-(3-hydroxypropyl)henicosane, into the target iodoalkane. Direct reaction with alcohols is possible but often requires converting the hydroxyl group (-OH), a poor leaving group, into a better one. libretexts.org

From Alcohols: The reaction of alcohols with hydrogen halides (HX) is a common method. libretexts.org For iodides, this involves reacting the alcohol with hydrogen iodide (HI). libretexts.org Concentrated HI can be used, but often the HI is generated in situ by mixing an alkali iodide salt (like NaI or KI) with a non-oxidizing strong acid, such as concentrated phosphoric acid (H₃PO₄). libretexts.orgmanac-inc.co.jp Sulfuric acid is generally avoided as it can oxidize iodide ions to iodine. libretexts.org The reaction mechanism depends on the alcohol's structure; primary alcohols typically react via an SN2 pathway, while secondary and tertiary alcohols proceed through an SN1 mechanism involving a carbocation intermediate. libretexts.org

From Sulfonates: A two-step approach that offers excellent control is the conversion of the alcohol to a sulfonate ester (e.g., tosylate, mesylate), followed by nucleophilic substitution with an iodide salt. manac-inc.co.jpyoutube.com Sulfonates are excellent leaving groups, making the subsequent SN2 reaction with iodide highly efficient. youtube.com This method is particularly useful for acid-sensitive substrates and proceeds with a predictable inversion of configuration at the reaction center. manac-inc.co.jp The reaction is typically carried out by heating the sulfonate ester with NaI or KI in a solvent like acetone or DMF. manac-inc.co.jp

Table 2: Comparison of Iodination Methods from Alcohol Precursors

| Method | Reagents | Mechanism | Advantages | Disadvantages |

| Direct Iodination | NaI / H₃PO₄ libretexts.org | SN2 (for primary alcohols) libretexts.org | One-pot procedure. | Potential for side reactions; harsh acidic conditions. |

| Via Sulfonate Ester | 1. TsCl or MsCl, pyridine2. NaI, acetone/DMF manac-inc.co.jp | Two-step, both SN2-like manac-inc.co.jpyoutube.com | Mild conditions, high yield, excellent for sensitive substrates. | Two distinct synthetic steps required. |

| Using Triphenylphosphine | Ph₃P, I₂ | Appel Reaction | Mild conditions. | Stoichiometric phosphine (B1218219) oxide byproduct. |

Direct iodination of an alkane C-H bond via a free radical mechanism is generally not a favored process. quora.com The reaction between an alkane and molecular iodine (I₂) is thermodynamically unfavorable and reversible. quora.comunacademy.com The hydrogen iodide (HI) produced as a byproduct is a strong reducing agent that can reduce the iodoalkane back to the alkane, shifting the equilibrium to the starting materials. quora.com

To overcome this reversibility, radical iodination must be carried out in the presence of an oxidizing agent, such as nitric acid (HNO₃) or iodic acid (HIO₃), which consumes the HI as it is formed. quora.comunacademy.com However, this approach suffers from a significant lack of selectivity, especially in a molecule like 11-(3-Iodopropyl)henicosane with numerous secondary C-H bonds.

The stability of radical intermediates follows the order: tertiary > secondary > primary. youtube.com This inherent reactivity trend makes it extremely difficult to selectively functionalize a specific, unactivated C-H bond in a long, branched alkane. technion.ac.il While methods for direct free-radical chain iodination using reagents like perfluoroalkyl iodides have been described, their application to complex molecules with low regioselectivity remains a major hurdle. rsc.org Therefore, radical iodination is not a practical pathway for the specific synthesis of this compound.

Challenges in Regioselective Functionalization of Long, Branched Alkanes

The synthesis of a precisely substituted long-chain alkane is a formidable challenge in organic synthesis, often referred to as one of the field's "holy grails." technion.ac.il Alkanes are notoriously inert due to their strong, nonpolar C-C and C-H bonds. nih.govwou.edu

Key challenges include:

C-H Bond Inertness: Alkanes lack functional groups, making them unreactive toward most reagents under mild conditions. technion.ac.ilnih.gov Activating these bonds typically requires high energy input or highly reactive species, which often leads to a mixture of products. nih.gov

Lack of Selectivity: For a long, branched alkane like the henicosane backbone, there are numerous C-H bonds of similar reactivity (e.g., many secondary hydrogens). Distinguishing between these positions to achieve functionalization at a single, desired carbon (regioselectivity) is exceptionally difficult. nih.govrsc.org Most alkane functionalization methods favor the weaker tertiary C-H bonds, followed by secondary, then primary, which may not align with the desired substitution pattern. unacademy.com

Oversubstitution: Once a functional group is introduced, it can alter the reactivity of nearby C-H bonds, or the product itself can undergo further reaction, leading to poly-functionalized byproducts.

For these reasons, the synthesis of this compound would not proceed by attempting to directly functionalize a pre-formed 11-propylhenicosane. Instead, a convergent synthesis, where the functionalized side chain is attached to a functionalized long chain, is the most logical and controllable approach.

Optimization of Reaction Conditions for Yield and Selectivity in this compound Synthesis

Assuming a synthetic route based on nucleophilic substitution (either halogen exchange or from an alcohol/sulfonate), optimizing reaction conditions is critical to maximize the yield and purity of the final product.

Key parameters for optimization include:

Solvent: In halogen exchange reactions, the choice of solvent is paramount. While acetone is traditional, other polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) can enhance the solubility of reagents and influence reaction rates. manac-inc.co.jp

Temperature: Reaction rates are temperature-dependent. For SN2 reactions, increasing the temperature generally increases the rate. However, excessively high temperatures can promote side reactions, such as elimination. Finding the optimal temperature that provides a reasonable reaction time without significant byproduct formation is crucial. For example, performing a reaction at reflux versus room temperature can dramatically impact the yield and reaction time. nih.gov

Reagent Concentration: Using a large excess of the nucleophile (e.g., sodium iodide) can help drive the reaction to completion, in accordance with the principles of mass action. wikipedia.org

Catalysts: In some cases, catalysts can facilitate the reaction. For instance, phase-transfer catalysts can be used in biphasic systems to shuttle the iodide nucleophile into the organic phase. google.com For particularly unreactive substrates, Lewis acids have been used to facilitate halogen exchange. jk-sci.com

A systematic approach, potentially using design of experiment (DoE) methodologies or closed-loop optimization workflows, can efficiently identify the ideal combination of these parameters to achieve the highest possible yield and selectivity for the target compound. nih.gov

Reactivity and Chemical Transformations of 11 3 Iodopropyl Henicosane

Nucleophilic Substitution Reactions Involving the Iodide Moiety

The carbon-iodine bond in 11-(3-Iodopropyl)henicosane is the primary site of reactivity for nucleophilic substitution. As a secondary alkyl iodide, it can undergo substitution via both S_N1 and S_N2 mechanisms, with the outcome largely dictated by the nature of the nucleophile, solvent, and reaction conditions. Iodide is an excellent leaving group, facilitating these transformations.

The reaction of this compound with nitrogen-based nucleophiles is a fundamental method for introducing amine functionalities. These reactions are crucial for synthesizing complex molecules, such as the building blocks for advanced materials. ucl.ac.uk

Direct alkylation of ammonia (B1221849) with an alkyl halide like this compound typically leads to a mixture of products. libretexts.org The initially formed primary amine is itself a nucleophile and can react with another molecule of the alkyl iodide. This process can continue, resulting in the formation of secondary and tertiary amines, as well as a quaternary ammonium (B1175870) salt, making it an inefficient method for producing a specific amine product. libretexts.org

More controlled methods are often employed to achieve selective synthesis of primary amines. One such approach is the Gabriel Synthesis , which utilizes potassium phthalimide (B116566) as the nitrogen nucleophile. The phthalimide anion displaces the iodide from this compound. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkyl phthalimide cleanly yields the primary amine, 11-(3-aminopropyl)henicosane, avoiding overalkylation. libretexts.org

Another effective method involves using the azide (B81097) ion (N₃⁻) as the nucleophile. The azide ion reacts with this compound in an S_N2 reaction to form an alkyl azide. The resulting azide is not nucleophilic and does not react further. A subsequent reduction step, commonly using lithium aluminum hydride (LiAlH₄), converts the alkyl azide to the corresponding primary amine. libretexts.org

The table below summarizes common intermolecular alkylation reactions with N-nucleophiles applicable to this compound.

| Nucleophile | Reagents/Conditions | Product Type | Selectivity | Citation |

| Ammonia (NH₃) | Excess NH₃ | Mixture of 1°, 2°, 3° amines and 4° salt | Low | libretexts.org |

| Potassium Phthalimide | 1. Potassium Phthalimide; 2. H₂NNH₂ (Hydrazine) | Primary Amine | High | libretexts.org |

| Sodium Azide (NaN₃) | 1. NaN₃; 2. LiAlH₄, then H₂O | Primary Amine | High | libretexts.org |

| Primary Amine (R-NH₂) | Alkyl Halide | Secondary Amine (potential for overalkylation) | Moderate | libretexts.orgyoutube.com |

| Secondary Amine (R₂NH) | Alkyl Halide | Tertiary Amine (potential for overalkylation) | Moderate | libretexts.orgyoutube.com |

While no specific literature details the intramolecular cyclization of a direct synthetic derivative of this compound, the principles can be inferred from related long-chain structures. If a nucleophilic group, such as an amine or hydroxyl, were incorporated into the henicosane backbone of a derivative, intramolecular cyclization could occur.

For instance, a synthetic derivative of this compound containing an amine group at a suitable position on the alkyl chain could undergo an intramolecular S_N2 reaction. This would result in the formation of a nitrogen-containing heterocyclic compound. The feasibility and the size of the resulting ring (e.g., 5- or 6-membered) would depend on the position of the nucleophilic amine relative to the iodopropyl group. Such cyclizations are well-documented for unsaturated amines, where an oxidant activates an alkene for intramolecular attack by the nitrogen nucleophile to form azaheterocycles. beilstein-journals.org Similarly, palladium-catalyzed intramolecular reactions of N-acyl-2-alkynylanilines are used to synthesize indole (B1671886) rings. mdpi.com In the context of a saturated chain, a pre-existing nucleophile would be required to displace the iodide. For example, a derivative like 1-amino-11-(3-iodopropyl)henicosane could theoretically cyclize, though such a reaction would face challenges due to the long, flexible chain.

Radical-Mediated Transformations of Alkyl Iodides

The relatively weak carbon-iodine bond allows this compound to participate in radical reactions, providing an alternative to ionic pathways for forming carbon-carbon and carbon-heteroatom bonds.

The carbon-iodine bond has a dissociation energy of approximately 51 kcal/mol, making it susceptible to homolytic cleavage to form an alkyl radical and an iodine atom. msu.edu This homolysis can be initiated thermally at high temperatures or, more commonly, photolytically, often with visible light. msu.edunih.gov

The generation of the corresponding alkyl radical from this compound can be facilitated by various means:

Photoredox Catalysis: A photocatalyst absorbs light and initiates a single electron transfer (SET) to the alkyl iodide, causing the C-I bond to cleave. acs.org

Silane-Mediated Homolysis: An interaction between a silane (B1218182), such as tris(trimethylsilyl)silane, and the alkyl iodide can be excited by visible light, triggering C-I bond homolysis without a traditional photocatalyst. nih.gov

Metal-Induced Homolysis: Certain transition metal complexes can react with alkyl iodides to generate alkyl radicals. For instance, a Pd(I) radical can abstract an iodine atom from an alkyl iodide to produce an alkyl radical. acs.org

Once formed, the resulting branched alkyl radical, 11-(henicosan-11-yl)propyl radical , is a highly reactive intermediate that can engage in various subsequent transformations.

The branched, secondary nature of this compound makes it a suitable substrate for modern cross-coupling reactions that proceed via radical intermediates or employ catalysts capable of handling sterically hindered substrates. These methods overcome the limitations of traditional S_N2-type couplings.

Nickel-Catalyzed Negishi Coupling: A general method for coupling secondary alkyl nucleophiles with aryl halides involves a nickel-catalyzed Negishi reaction. organic-chemistry.org The alkyl iodide would first be converted to an organozinc reagent. The subsequent nickel-catalyzed coupling with an aryl iodide proceeds with high selectivity for the branched product, avoiding issues like isomerization that can plague palladium-catalyzed systems. organic-chemistry.org

Radical-Radical Coupling: Strategies have been developed for the direct cross-coupling of sterically hindered alkyl iodides with other radical precursors. For example, α-amino radicals generated from benzylamines can be coupled with alkyl radicals derived from bulky alkyl iodides using a pyridoxal (B1214274) catalyst. chinesechemsoc.orgchinesechemsoc.org This allows for the synthesis of complex, α-branched benzylamines.

The table below outlines representative cross-coupling reactions applicable to this compound.

| Reaction Type | Coupling Partners | Catalyst/Reagents | Product Type | Citation |

| Nickel-Catalyzed Negishi Coupling | Secondary Alkylzinc Halide + Aryl Iodide | Ni catalyst (e.g., NiCl₂), Terpyridine ligand | Branched Aryl-Alkyl Compound | organic-chemistry.org |

| Radical Carbonyl Catalysis | Benzylamine + Alkyl Iodide | Pyridoxal catalyst, Base (e.g., NaNH₂) | α-Branched Benzylamine | chinesechemsoc.orgchinesechemsoc.org |

| Ti/Ni Dual Catalysis | 2-Alkyl Aziridine + Aryl Iodide | Ti(Oi-Pr)₄, NiBr₂·diglyme, 4,4′-di-tert-butyl-2,2′-bipyridine | β-Arylethylamine Derivative | researchgate.netacs.org |

Elimination Reactions (E1 and E2 mechanisms) of Alkyl Iodides

As a secondary alkyl iodide, this compound can undergo elimination reactions to form an alkene. The two primary mechanisms for this transformation are the bimolecular (E2) and unimolecular (E1) pathways. byjus.com The dominant pathway is determined by factors such as the strength and steric bulk of the base, the polarity of the solvent, and the temperature. libretexts.orgmsu.edu

E2 Mechanism: This mechanism is a one-step, concerted process where a base removes a proton from a carbon adjacent to the leaving group (a β-hydrogen), while the leaving group departs simultaneously, forming a double bond. dalalinstitute.com The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base (second-order kinetics). byjus.com Strong, bulky bases (e.g., potassium tert-butoxide) favor the E2 pathway, as they are more likely to act as a base than as a nucleophile, minimizing competing S_N2 reactions. msu.edu

E1 Mechanism: This is a two-step process that begins with the slow, rate-determining ionization of the alkyl halide to form a carbocation intermediate. chemicalnote.com In a subsequent fast step, a weak base (which can be the solvent itself) removes a β-hydrogen from the carbocation to form the alkene. byjus.comchemicalnote.com The rate of the E1 reaction depends only on the concentration of the alkyl halide (first-order kinetics). byjus.com E1 reactions are favored by weak bases and polar protic solvents (e.g., ethanol, water), which stabilize the carbocation intermediate. libretexts.org E1 reactions often compete with S_N1 reactions.

The following table compares the conditions that favor E1 versus E2 elimination for a secondary alkyl iodide like this compound.

| Factor | Favors E1 Mechanism | Favors E2 Mechanism | Citation |

| Base | Weak base (e.g., H₂O, EtOH) | Strong, sterically hindered base (e.g., KOC(CH₃)₃) | libretexts.orgmsu.edu |

| Solvent | Polar protic (e.g., ethanol, water) | Less critical, but often aprotic | libretexts.org |

| Kinetics | First-order: Rate = k[Alkyl Halide] | Second-order: Rate = k[Alkyl Halide][Base] | byjus.com |

| Intermediate | Carbocation | None (concerted transition state) | byjus.comchemicalnote.com |

| Competing Reaction | S_N1 | S_N2 | msu.edu |

Derivatization of the Henicosane Chain beyond the Iodopropyl Group

The derivatization of the henicosane chain of this compound, independent of the iodopropyl group, involves the chemical modification of the C21 alkyl backbone. This saturated hydrocarbon chain is composed primarily of methylene (B1212753) (–CH2–) groups and is terminated by a methyl (–CH3) group, making it generally unreactive under standard conditions. ck12.org Most organic reactions targeting functional groups will leave the hydrocarbon backbone intact. ck12.org However, under specific and often forcing conditions, the C-H bonds of the henicosane chain can be induced to react, leading to new derivatives.

The reactivity of C-H bonds within an alkane chain is not uniform. It is influenced by the bond dissociation energy, which varies for primary (1°), secondary (2°), and tertiary (3°) hydrogens. The henicosane chain of this compound contains numerous secondary hydrogens and primary hydrogens at its terminus. The general order of reactivity for radical abstraction is 3° > 2° > 1°.

Two principal pathways for the derivatization of the henicosane chain are free-radical halogenation and catalytic dehydrogenation.

Free-Radical Halogenation

One of the classic reactions of alkanes is free-radical halogenation, which can be initiated by UV light or high temperatures. wikipedia.orglibretexts.org This reaction involves the substitution of a hydrogen atom on the alkane chain with a halogen, typically chlorine or bromine. libretexts.org

The mechanism proceeds via a chain reaction involving three stages: initiation, propagation, and termination. libretexts.org For the henicosane chain of this compound, this would result in a mixture of halogenated isomers, as the reaction is notoriously unselective. wikipedia.org The halogen could theoretically substitute a hydrogen at any of the carbon atoms along the chain. The reaction with chlorine is typically less selective than with bromine. youtube.com

A potential, though non-selective, reaction with bromine (Br2) under UV irradiation would be:

CH₃(CH₂)₉CH(CH₂CH₂CH₂I)(CH₂)₉CH₃ + Br₂ --(UV light)--> CH₃(CH₂)ₓCH(Br)(CH₂)₉₋ₓCH(CH₂CH₂CH₂I)(CH₂)₉CH₃ + HBr (Note: This represents one of many possible isomeric products)

This lack of selectivity makes targeted derivatization of a specific position on the henicosane chain via this method challenging. The reaction would likely yield a complex mixture of mono-, di-, and poly-halogenated products at various positions along the chain.

Catalytic Dehydrogenation and C-H Activation

More advanced and selective methods for alkane functionalization involve catalytic C-H activation or dehydrogenation. These processes typically require specific metal catalysts (e.g., platinum, iridium, rhodium) and often high temperatures. researchgate.netsciengine.com

Catalytic dehydrogenation can introduce a double bond into the long alkyl chain, converting the alkane into an alkene. sciengine.com This transformation opens up a wide array of further derivatization possibilities via alkene chemistry, such as addition reactions or oxidations. The challenge with long-chain alkanes is controlling the position of the double bond, as isomerization can readily occur. sciengine.com

Site-selective C-H activation is a cutting-edge area of research that aims to functionalize a specific C-H bond in the presence of many others. uni-goettingen.decore.ac.uk While powerful, the application of such methods to a molecule like this compound has not been specifically reported in detail. Such a reaction would require a directing group or a catalyst capable of differentiating between the numerous similar C-H bonds of the henicosane backbone.

The following table summarizes the types of C-H bonds available on the henicosane chain and their general reactivity towards free-radical abstraction.

| Position on Henicosane Chain | Type of C-H Bond | Relative Reactivity (General) | Potential Products from Halogenation |

| C1, C21 (Termini) | Primary (1°) | Lower | 1-Halo-11-(3-iodopropyl)henicosane |

| C2-C10, C12-C20 | Secondary (2°) | Higher | Various secondary halo-isomers |

This table illustrates the general principles of alkane reactivity as applied to the henicosane portion of the molecule. The actual distribution of products would depend heavily on the specific reagents and reaction conditions.

Applications of 11 3 Iodopropyl Henicosane As a Building Block in Materials Science

Incorporation into Conjugated Polymer Systems for Organic Electronics

The performance of organic electronic devices is closely tied to the molecular design of the materials used. 11-(3-Iodopropyl)henicosane is a crucial component for adding long, branched alkyl side chains to conjugated polymer backbones, which in turn affects their solubility, morphology, and electronic characteristics.

Isoindigo-based polymers are a class of high-performing organic semiconductors. rsc.orgrsc.orgresearchgate.netflinders.edu.aumdpi.com The strategic placement of side chains is essential for tailoring their properties. nih.gov this compound is employed in the creation of isoindigo-based monomers through a reaction with the isoindigo core. This process, known as N-alkylation, attaches the iodopropyl group of the compound to the nitrogen atoms of the isoindigo unit. The resulting monomer, now equipped with long, branched henicosane side chains, can be polymerized to produce a high molecular weight polymer. This synthetic method offers precise control over the final polymer's structure.

Functionalization of Surfaces and Nanomaterials

The reactive iodide group in this compound makes it well-suited for modifying the surfaces of various materials. researchgate.netnih.govpolimi.it This functionalization can change surface properties like wettability and adhesion, and facilitate the combination of different material components.

The iodopropyl group can undergo nucleophilic substitution reactions, which allows the molecule to be covalently bonded to surfaces with the right functional groups. For instance, inorganic materials like silicon dioxide or metal oxides can be treated to have amine or thiol groups on their surface. These groups can then react with the iodide in this compound to form a strong, stable bond. This "grafting-to" method results in a dense layer of long henicosane chains attached to the substrate. researchgate.netnih.govmdpi.com Such surface modifications can be used to create water-repellent coatings or to make inorganic nanoparticles more compatible with organic materials in composites.

Precursors for Specialized Organic Molecules and Macromolecules

In addition to its direct applications in polymers and surface modification, this compound is a versatile starting material for building more complex organic structures with specific functions.

In the field of advanced organic materials, creating asymmetry in a molecule's structure can lead to beneficial properties. This compound can be used to introduce this asymmetry. For example, in the synthesis of isoindigo-based materials, it is possible to attach different alkyl chains to the two nitrogen atoms of the isoindigo core. One side could feature the 11-henicosanylpropyl group from this compound, while the other could have a different, perhaps shorter or more functional, alkyl chain. This asymmetry can disrupt the crystal packing in a controlled way, which may improve solubility and film-forming capabilities without compromising the material's electronic performance. acs.org This strategy of using asymmetric side chains is a valuable tool for fine-tuning material properties for particular applications. acs.org

Data Tables

Table 1: Properties of an Isoindigo-Based Polymer with Side Chains Derived from this compound

| Property | Value |

| Number-Average Molecular Weight (Mn) | 38.8 kDa - 178.3 kDa acs.org |

| Polydispersity Index (PDI) | >2.5 acs.org |

| Hole Mobility in OFET (max) | Up to 2.30 cm²/Vs acs.org |

Mechanistic and Theoretical Investigations Pertaining to Branched Alkyl Iodides

Computational Chemistry Approaches for Alkyl Iodide Reactivity

Computational chemistry provides powerful tools to investigate the reactivity of alkyl iodides at a molecular level. These methods allow for the detailed examination of reaction mechanisms, transition states, and the influence of molecular structure on reactivity.

Density Functional Theory (DFT) Studies on C-I Bond Activation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reactivity of alkyl iodides, particularly the activation of the carbon-iodine (C-I) bond.

DFT calculations have been instrumental in understanding various reactions involving alkyl iodides. For instance, studies on palladium-catalyzed carboiodination reactions have utilized DFT to explore the intricacies of oxidative addition, alkyne insertion, C-N bond cleavage, and reductive elimination. nih.gov These calculations revealed that for an alkylpalladium iodide intermediate, certain reagents can stabilize the intermediate, thereby promoting the desired reductive elimination over competing pathways like β-hydride elimination. nih.gov The turnover-limiting steps in such catalytic cycles have been identified as C-N bond cleavage and reductive elimination, with the initial steps providing the thermodynamic driving force for the reaction. nih.gov

Furthermore, DFT studies have been employed to investigate Negishi alkyl-alkyl cross-coupling reactions catalyzed by nickel complexes. acs.org Using model alkyl iodides, a four-step catalytic cycle involving iodine transfer, radical addition, reductive elimination, and transmetalation has been characterized both structurally and energetically. acs.org These calculations have shown that the iodine transfer step is often the rate-determining step in the reactions of these catalysts with alkyl iodides. acs.org The fate of the resulting intermediate can also be predicted, with primary alkyl electrophiles favoring reductive elimination and secondary alkyl electrophiles tending towards decomposition. acs.org

The interaction between alkylpyridines and iodine has also been a subject of DFT studies, revealing that the σ* orbital of iodine interacts with the nitrogen lone pair in pyridines. researchgate.net Ab initio and DFT calculations have also been used to study halogen atom transfer reactions from alkyl groups to acyl radicals. rsc.org These studies predict that the transition states for these reactions adopt a nearly collinear arrangement of the attacking and leaving radicals at the halogen atom. rsc.org The calculated energy barriers for these reactions are in good agreement with experimental observations, explaining why atom transfer radical carbonylation reactions are slower for primary alkyl iodides compared to secondary and tertiary ones. rsc.org

Table 1: Relative SN2 Reaction Rates for Alkyl Halides

| Alkyl Halide Type | Relative Rate |

| Methyl | 1000 |

| Primary | 50 |

| Secondary | 1 |

| Tertiary | ~0 |

| This table illustrates the significant impact of steric hindrance on the rate of SN2 reactions. As the number of alkyl groups attached to the carbon bearing the halogen increases, the reaction rate decreases dramatically. |

Analysis of Transition States in Substitution and Elimination Reactions

The study of transition states is crucial for understanding the mechanisms of substitution (SN1 and SN2) and elimination (E1 and E2) reactions of alkyl iodides. libretexts.orgleah4sci.com The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. libretexts.orglibretexts.org

In SN2 reactions, the nucleophile attacks the carbon atom at the same time as the leaving group departs, proceeding through a single, concerted transition state. libretexts.orglibretexts.org This transition state involves a pentacoordinate carbon atom where the nucleophile and the leaving group are on opposite sides. wikipedia.org The rate of SN2 reactions is highly sensitive to steric hindrance; bulkier alkyl groups around the reaction center increase the energy of the transition state and slow down the reaction. libretexts.orgyoutube.com

Conversely, SN1 reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.orgchemistrysteps.com The first step, the cleavage of the C-I bond to form the carbocation, is the rate-determining step and involves the first transition state. libretexts.org The second step is the rapid attack of the nucleophile on the planar carbocation, which involves a second, lower-energy transition state. libretexts.org The stability of the carbocation intermediate is a key factor in SN1 reactivity, with more substituted alkyl halides reacting faster due to the stabilizing effect of alkyl groups on the carbocation. chemistrysteps.com

Elimination reactions, E1 and E2, also have distinct transition states. The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously. libretexts.org The E1 reaction, similar to SN1, involves the formation of a carbocation intermediate in the rate-determining step, followed by the removal of a proton by a base in a subsequent step. libretexts.org

Computational studies have provided detailed insights into these transition states. For example, femtosecond extreme ultraviolet (XUV) transient absorption spectroscopy has been used to directly probe the transition state region in the photodissociation of allyl iodide and methyl iodide. nih.govacs.org These experiments can map the evolution of the molecule from the reactant to the product in real-time, providing a more complete picture of the valence electronic structure in the transition state region. nih.gov

Photochemical Activation of C-I Bonds in Alkyl Iodides

The carbon-iodine bond in alkyl iodides is relatively weak and can be cleaved by ultraviolet (UV) light, a process known as photochemical activation. This leads to the formation of an alkyl radical and an iodine atom, which can then participate in various subsequent reactions.

The photochemical iodination of alkanes is a known process, though it has limited synthetic utility. byjus.com A more significant application is the visible-light and silane-mediated homolysis of the carbon-iodide bond, which generates an alkyl radical to initiate processes like Giese additions. nih.gov This method is notable for not requiring a photocatalyst. nih.gov The proposed mechanism involves the generated alkyl radical adding to an alkene acceptor, followed by a hydrogen atom transfer from the silane (B1218182) to form the product and regenerate a silyl (B83357) radical that propagates the chain. nih.gov

The photochemistry of iodine can also be influenced by the presence of other molecules. For instance, in aqueous suspensions of fullerene derivatives, iodide can be oxidized by the triplet excited state of the sensitizer. acs.org This can lead to the formation of molecular iodine and triiodide, a process that was previously overlooked in some photochemical systems. acs.org

Dynamics of Photodissociation in Branched Alkyl Iodides

The photodissociation of alkyl iodides, particularly the dynamics following UV excitation, has been a subject of extensive research. When an alkyl iodide absorbs a UV photon, it is excited to a repulsive electronic state, leading to the rapid cleavage of the C-I bond. hku.hk

Studies on the A-band photodissociation of various alkyl iodides have revealed that the process is incredibly fast, occurring on a femtosecond timescale. nih.gov For instance, in the photodissociation of allyl iodide, the C-I bond cleavage produces iodine atoms in both the ground (I) and spin-orbit excited (I*) states. nih.gov Experimental techniques like femtosecond extreme ultraviolet (XUV) transient absorption spectroscopy allow for the direct observation of the fleeting transition state region of the repulsive excited states. nih.gov

Furthermore, investigations into the vacuum UV photodissociation of alkyl iodides have shown that at certain wavelengths, C-H bond scission can become a competing primary process to C-I scission. rsc.org The conformation of the resulting alkyl radical is also a point of interest, with evidence suggesting it attains a near-planar conformation before recoiling from the iodine atom. rsc.org

Role of Steric Hindrance from Branched Chains on Reaction Pathways

Steric hindrance, the spatial obstruction caused by the size of atoms or groups within a molecule, plays a critical role in determining the reaction pathways of branched alkyl iodides. chemistrysteps.com This effect is particularly pronounced in nucleophilic substitution (SN1 and SN2) and elimination (E2) reactions.

In SN2 reactions, the nucleophile must attack the electrophilic carbon from the backside, opposite to the leaving group. libretexts.org The presence of bulky alkyl groups on or near the reaction center shields this backside approach, making the attack more difficult and significantly slowing down the reaction rate. libretexts.orgyoutube.com Therefore, the reactivity of alkyl halides in SN2 reactions follows the order: methyl > primary > secondary >> tertiary. youtube.com For tertiary alkyl halides, the steric hindrance is so extreme that SN2 reactions are generally considered not to occur. youtube.com

In contrast, SN1 reactions are favored by sterically hindered substrates. chemistrysteps.com This is because the rate-determining step is the formation of a carbocation intermediate, and the stability of this carbocation is increased by the presence of more alkyl groups through inductive effects and hyperconjugation. chemistrysteps.com The bulky groups that hinder SN2 reactions actually accelerate SN1 reactions by stabilizing the intermediate. chemistrysteps.com

Steric hindrance also influences the competition between substitution and elimination reactions. acs.org For highly branched alkyl halides, where SN2 is disfavored, elimination reactions (E2) often become the dominant pathway, especially in the presence of a strong, sterically hindered base. nih.gov The base abstracts a proton from a β-carbon, and the increased steric bulk around the α-carbon can make the β-protons more accessible for abstraction compared to the α-carbon for nucleophilic attack. nih.gov However, recent studies suggest that the competition between SN2 and E2 is not solely governed by steric hindrance, and other factors like the nature of the competing E2 pathway can be determinant. nih.gov

The effect of branching on complexation has also been observed in other contexts, such as the interaction of amylopectin (B1267705) with iodine, where the branch points create steric hindrance that suppresses certain structural changes. researchgate.net

Future Research Directions and Advanced Synthetic Strategies

Development of Novel Stereoselective Syntheses for 11-(3-Iodopropyl)henicosane Enantiomers

The creation of chiral centers in long-chain alkanes is a significant synthetic challenge. The development of stereoselective methods to produce enantiomerically pure forms of this compound is a key area for future research. The chirality at the C11 position would lead to molecules with specific optical properties and the potential for creating chiral liquid crystals or as building blocks in asymmetric catalysis.

Recent advancements in asymmetric synthesis can be adapted for this purpose. The use of chiral auxiliaries attached to a precursor of the henicosane backbone could direct the stereoselective introduction of the iodopropyl group. rsc.org Furthermore, organocatalysis offers a powerful tool for enantioselective C-H functionalization. researchgate.net Chiral N-heterocyclic carbenes or chiral phosphoric acids could potentially catalyze the asymmetric coupling of a henicosane precursor with an iodopropyl-containing fragment.

Hypervalent iodine reagents have also emerged as powerful tools in stereoselective synthesis. rsc.orgnih.gov Chiral hypervalent iodine(III) reagents can be used to induce asymmetry in a variety of transformations. A potential strategy could involve the use of a chiral iodoarene catalyst to mediate the introduction of the iodopropyl group onto the henicosane backbone with high enantioselectivity. The development of such methods would be a significant step forward in the controlled synthesis of complex, chiral long-chain alkanes.

Table 1: Potential Chiral Catalysts for Stereoselective Synthesis

| Catalyst Type | Potential Application | Expected Outcome |

| Chiral N-Heterocyclic Carbene | Asymmetric coupling of a henicosane precursor | Enantiomerically enriched this compound |

| Chiral Phosphoric Acid | Catalytic asymmetric functionalization | High enantiomeric excess of the target molecule |

| Chiral Hypervalent Iodine(III) Reagent | Stereoselective iodopropylation | Controlled formation of a specific enantiomer |

Exploration of Catalytic Methodologies for Selective Functionalization of the Henicosane Backbone

The henicosane backbone of this compound is rich in C-H bonds, offering numerous possibilities for selective functionalization. Current research in C-H activation and functionalization provides a roadmap for developing novel catalytic methods to modify this long alkyl chain. nih.gov Transition metal catalysis, particularly with catalysts based on palladium, rhodium, or iridium, has shown great promise in directing the functionalization of specific C-H bonds. rsc.org

For instance, directing groups could be temporarily installed on the henicosane backbone to guide a metal catalyst to a specific position for subsequent iodination or other transformations. rsc.org The development of catalysts that can selectively functionalize a specific methylene (B1212753) group on the long chain without a directing group remains a significant but highly rewarding challenge.

Another promising avenue is the use of radical-based methodologies. Radical halogenation can be a powerful tool for introducing iodine at various positions on the alkane chain, although controlling regioselectivity can be difficult. nih.govtandfonline.com Recent advances in photoredox catalysis and the use of specific radical initiators could offer greater control over the position of functionalization.

Table 2: Catalytic Approaches for Henicosane Backbone Functionalization

| Catalytic Method | Potential Reagents | Target Transformation |

| Directed C-H Activation | Palladium acetate, directing group | Site-selective iodination or other functionalization |

| Non-Directed C-H Functionalization | Iridium-based catalysts | Introduction of functional groups at various positions |

| Radical Halogenation | N-Iodosuccinimide, photoredox catalyst | Polysubstituted henicosane derivatives |

Advanced Applications in Supramolecular Chemistry and Self-Assembling Systems

The presence of a terminal iodine atom in the propyl side chain of this compound makes it an excellent candidate for applications in supramolecular chemistry. The iodine atom can act as a halogen bond donor, a directional non-covalent interaction that can be used to control the self-assembly of molecules. nih.govmdpi.comnih.gov

Furthermore, the iodopropyl group can be used as a reactive handle to attach other functional moieties, leading to the creation of complex amphiphilic molecules. These molecules could then self-assemble into micelles, vesicles, or other nanostructures in solution, with potential applications in drug delivery or nanotechnology. The study of the self-assembly behavior of this compound and its derivatives is a rich area for future research. beilstein-journals.orgbeilstein-journals.orgchemrxiv.orgchemrxiv.org

Bio-inspired Synthesis and Biomimetic Transformations of Long-Chain Functionalized Alkanes

Nature provides a wealth of inspiration for the synthesis of complex molecules. Bio-inspired and biomimetic approaches to the synthesis of this compound and related long-chain functionalized alkanes represent a frontier in sustainable chemistry. Enzymes, particularly halogenases, are capable of performing highly selective halogenation reactions under mild conditions. acs.orgnih.govchemrxiv.org

The discovery and engineering of halogenase enzymes that can act on long-chain alkane substrates could provide a green and efficient route to this compound. tandfonline.com Flavin-dependent halogenases and non-heme iron halogenases are particularly promising candidates for this purpose. nih.gov These enzymes could potentially be engineered to exhibit high regioselectivity, targeting a specific position on the henicosane backbone.

Another bio-inspired approach involves mimicking the biosynthesis of lipids and other long-chain natural products. nih.gov Synthetic strategies that utilize iterative chain-extension reactions, similar to those found in fatty acid biosynthesis, could be developed for the construction of the henicosane backbone. The iodopropyl group could then be introduced using a biomimetic halogenation step. Such approaches would not only be more environmentally friendly but could also provide access to a wider range of functionalized long-chain alkanes.

Integration with Flow Chemistry Techniques for Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry offers a powerful solution for the scalable, safe, and efficient synthesis of specialty chemicals like this compound. youtube.comnih.govmst.eduacs.org

Many of the synthetic steps involved in the preparation of this compound, such as Grignard reactions, lithiation, or reactions involving hazardous reagents, can be performed more safely and with greater control in a continuous flow reactor. The enhanced heat and mass transfer in microreactors can lead to higher yields, shorter reaction times, and improved product purity. beilstein-journals.org

A multi-step flow synthesis could be designed to produce this compound in a continuous and automated fashion. This would involve pumping the starting materials through a series of interconnected reactors, each performing a specific chemical transformation. The integration of online monitoring and purification techniques would further enhance the efficiency and quality of the production process. The development of a robust flow synthesis protocol would be crucial for making this compound and its derivatives readily available for advanced applications.

Table 3: Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Batch Synthesis | Flow Synthesis |

| Scalability | Difficult and potentially hazardous | Readily scalable |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and mixing |

| Efficiency | Often lower yields and longer reaction times | Higher yields and shorter reaction times |

| Automation | Limited | Easily automated for continuous production |

Q & A

Q. How should researchers design a study to investigate the environmental persistence of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.